

L-740093: A Technical Guide for Investigating Gastrin-Related Pathways

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Compound of Interest

Compound Name: L-740093

Cat. No.: B1674069

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) or gastrin receptor. Its high affinity and specificity make it an invaluable tool for researchers studying the physiological and pathological roles of gastrin and its related signaling pathways. This technical guide provides a comprehensive overview of **L-740093**, including its binding and functional characteristics, detailed experimental protocols for its use, and a visual representation of the cellular mechanisms it modulates.

Core Data Presentation

The following tables summarize the quantitative data for **L-740093**, providing a clear comparison of its binding affinity and functional potency across different experimental systems.

Table 1: Binding Affinity of **L-740093**

Receptor	Species/Cel l Line	Radioligand	Parameter	Value (nM)	Reference
CCK- B/Gastrin	Guinea Pig	Not Specified	IC50	0.04	[1]
CCK-B (human)	hCCK-B.CHO cells	[125I]-CCK- 8S	IC50	0.49	[2]
CCK-A	hCCK-B.CHO cells	[125I]-CCK- 8S	% Displacement @ 1μM	<50%	[2]

Table 2: Functional Antagonism of **L-740093**

Assay	Cell/Tissue Type	Stimulus	Parameter	Value (nM)	Reference
Intracellular Ca2+ Mobilization	hCCK-B.CHO cells	30 nM CCK-4	IC50	5.4	[2]
Pancreastatin Secretion	Isolated Rat ECL Cells	10 nM Gastrin	IC50	7.8	[3] [4]

Table 3: In Vivo Efficacy of **L-740093**

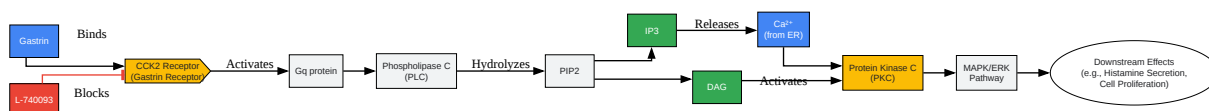
Model	Stimulus	Endpoint	Route of Administ ration	ED50	Reference
Anesthetized Rats	Pentagastrin	Gastric Acid Secretion	Intraperitonea l	0.01 mg/kg	[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been created using the DOT language.

Gastrin/CCK2 Receptor Signaling Pathway

The binding of gastrin to its receptor (CCK2R) on the cell surface initiates a cascade of intracellular events. **L-740093** acts by blocking this initial binding step.

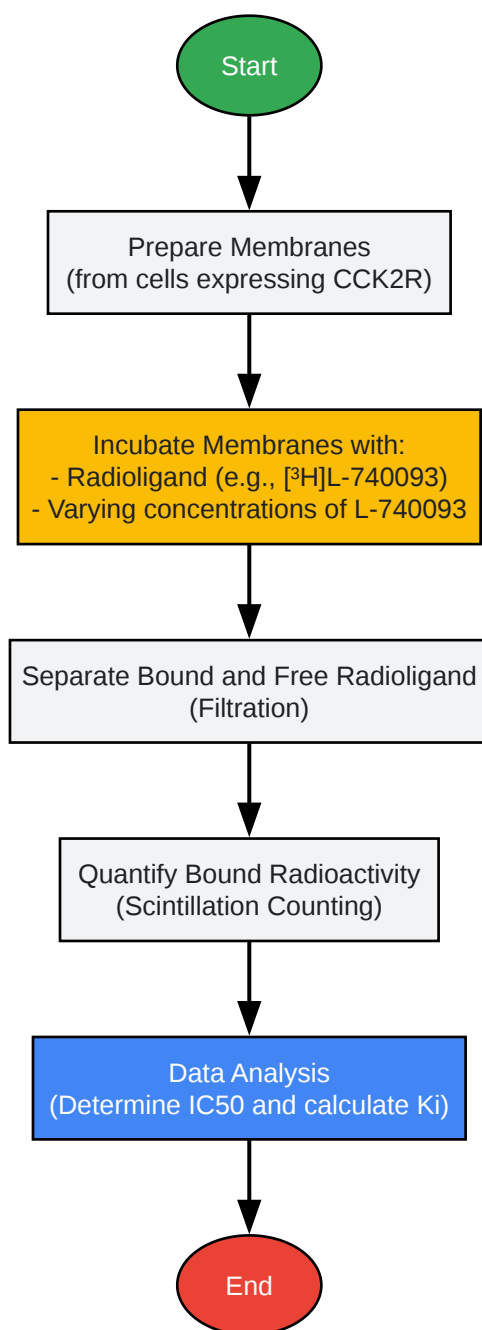


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Gastrin/CCK2 Receptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity (K_i) of **L-740093** for the CCK2 receptor using a competitive radioligand binding assay.

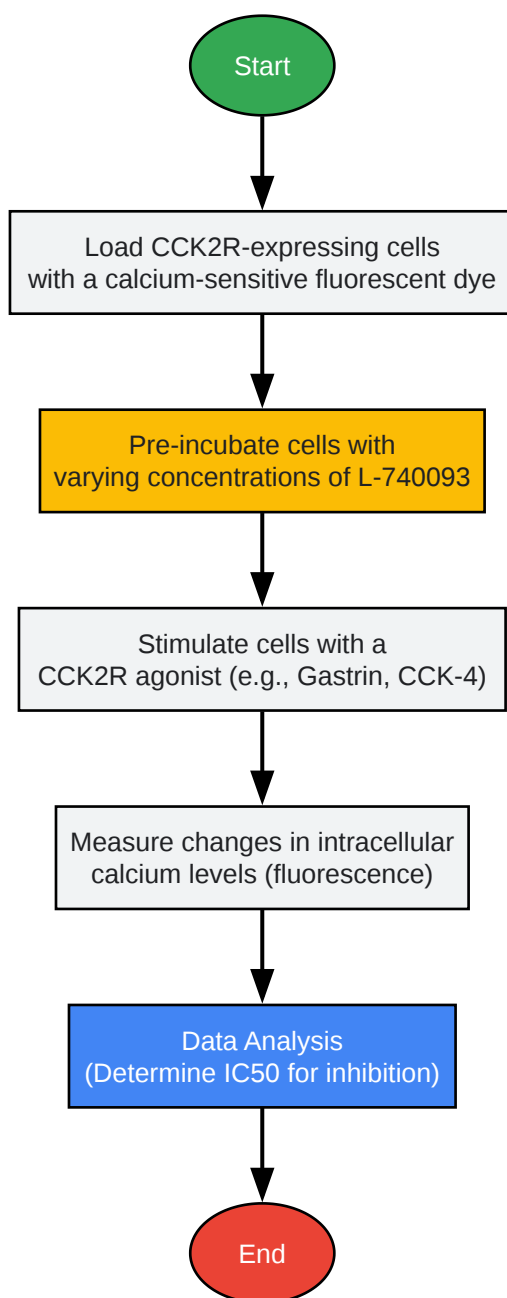


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Experimental Workflow for Radioligand Binding Assay

Experimental Workflow: Functional Assay (Intracellular Calcium Mobilization)

This workflow illustrates the process of assessing the functional antagonism of **L-740093** by measuring its effect on gastrin-induced intracellular calcium levels.



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Workflow for Intracellular Calcium Mobilization Assay

Experimental Protocols

Radioligand Binding Assay for CCK2 Receptor

Objective: To determine the binding affinity (K_i) of **L-740093** for the CCK2 receptor.

Materials:

- Membrane preparation from cells or tissues expressing the CCK2 receptor (e.g., hCCK-B. CHO cells).
- Radioligand: [³H]**L-740093** or another suitable CCK2R radioligand.
- Unlabeled **L-740093**.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- 96-well filter plates (e.g., GF/C).
- Scintillation cocktail and counter.

Procedure:

- Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.^[5]
- Assay Setup: In a 96-well filter plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its K_d), and varying concentrations of unlabeled **L-740093**.
- Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Terminate the assay by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
- Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled **L-740093** concentration. Determine the IC₅₀ value from the resulting competition curve. Calculate the K_i value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Gastrin-Stimulated Pancreastatin Secretion

Objective: To determine the functional potency (IC₅₀) of **L-740093** in inhibiting gastrin-induced secretion from enterochromaffin-like (ECL) cells.

Materials:

- Isolated rat stomach ECL cells.[3][4]
- Gastrin (e.g., Gastrin-17).
- **L-740093**.
- Cell culture medium and supplements.
- Radioimmunoassay (RIA) kit for pancreastatin.

Procedure:

- Cell Preparation: Isolate ECL cells from rat oxyntic mucosa using techniques such as counter-flow elutriation. Culture the cells for approximately 48 hours.[3][4]
- Incubation: Wash the cultured ECL cells and incubate them with varying concentrations of **L-740093**.
- Stimulation: Add a fixed, maximally effective concentration of gastrin (e.g., 10 nM) to the wells and incubate for a defined period (e.g., 30 minutes).[3][4]
- Sample Collection: Collect the cell supernatant for analysis.
- Quantification: Determine the concentration of pancreastatin in the supernatant using a specific radioimmunoassay.
- Data Analysis: Plot the percentage of inhibition of gastrin-stimulated pancreastatin secretion against the logarithm of the **L-740093** concentration. Determine the IC₅₀ value from the dose-response curve.

Functional Assay: Intracellular Calcium Mobilization

Objective: To measure the ability of **L-740093** to block gastrin-induced increases in intracellular calcium.

Materials:

- Cells stably expressing the human CCK2 receptor (e.g., hCCK-B.CHO).[\[2\]](#)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- CCK2 receptor agonist (e.g., CCK-4 or gastrin).
- **L-740093**.
- Balanced salt solution (e.g., Hanks' Balanced Salt Solution).
- Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

- Cell Loading: Plate the CCK2R-expressing cells in a suitable format (e.g., 96-well black-walled plates). Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
- Pre-incubation: Wash the cells to remove excess dye and pre-incubate them with varying concentrations of **L-740093** for a specified time.
- Stimulation and Measurement: Place the plate in a fluorometric reader and establish a baseline fluorescence reading. Add the CCK2R agonist and immediately begin recording the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
- Data Analysis: Determine the peak fluorescence response for each concentration of **L-740093**. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the **L-740093** concentration to determine the IC50 value.[\[2\]](#)

Conclusion

L-740093 is a powerful and selective tool for the in vitro and in vivo investigation of gastrin-related pathways. Its well-characterized binding and functional properties, coupled with the detailed experimental protocols provided in this guide, enable researchers to effectively probe the roles of the CCK2 receptor in health and disease. The provided diagrams offer a clear visual framework for understanding the signaling cascades and experimental designs relevant to the use of this important research compound.

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